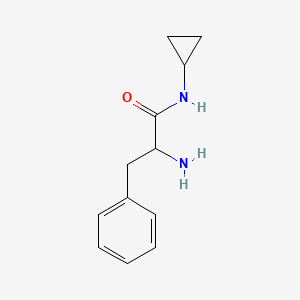![molecular formula C7H5ClN2O2S B13345199 1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, with a sulfonyl chloride functional group attached to the second position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride can be achieved through several synthetic routes. Another approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to prepare various substituted derivatives of 1H-Pyrrolo[2,3-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride undergoes a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be readily substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Halogenation: The pyridine ring can be halogenated at various positions, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include bases, acids, and halogenating agents. The major products formed from these reactions are often valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride is primarily related to its ability to inhibit specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFR1, FGFR2, and FGFR3 by binding to the ATP-binding site of these receptors, thereby blocking their kinase activity . This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridine: This compound has a different ring fusion pattern and exhibits distinct reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: This isomer has the sulfonyl chloride group attached to the third position of the pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) |
InChI Key |
QXQVYPCSOCZFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)S(=O)(=O)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
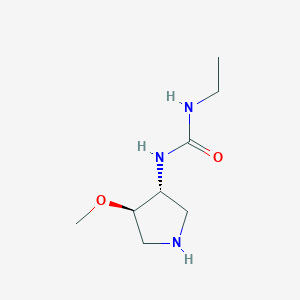
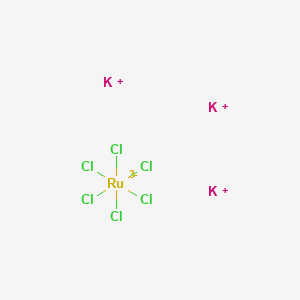
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)


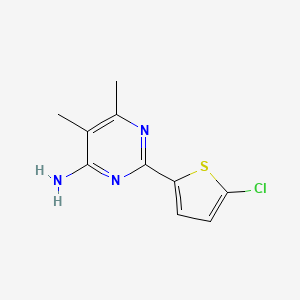

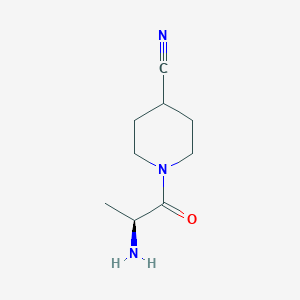
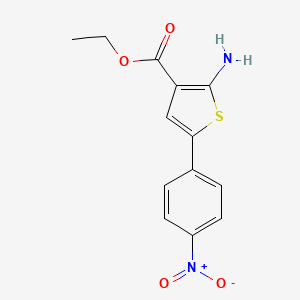
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)

